molecular formula C9H11N3 B1599584 N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine CAS No. 864068-82-6

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

Cat. No.: B1599584
CAS No.: 864068-82-6
M. Wt: 161.2 g/mol
InChI Key: VTAYGJSBPFKWJX-UHFFFAOYSA-N
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Description

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine (CAS 864068-82-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H11N3 and a molecular weight of 161.21 g/mol, serves as a versatile synthon for the synthesis of more complex molecules . It features an imidazopyridine scaffold, a privileged structure in pharmaceuticals known for its wide spectrum of biological activities . Researchers value this specific amine for its role as an intermediate in the development of novel therapeutic agents. The imidazo[1,2-a]pyridine core is recognized for its presence in compounds with demonstrated anti-inflammatory, anticancer, antimicrobial, and antitubercular properties, making derivatives of this scaffold a vital tool for medicinal chemists . For instance, structurally similar imidazopyridine compounds have been synthesized and shown to possess high anti-inflammatory activity in experimental models . The compound is offered with a minimum purity of 95% and is supplied with a certificate of analysis. It is critical to handle this material with care, as it may cause severe skin burns and serious eye damage . This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not for diagnostic or therapeutic use, nor for human use.

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-6-yl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-10-6-8-2-3-9-11-4-5-12(9)7-8/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAYGJSBPFKWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428725
Record name N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-82-6
Record name N-Methylimidazo[1,2-a]pyridine-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864068-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives

The synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine generally involves two major stages:

  • Construction of the imidazo[1,2-a]pyridine core.
  • Functionalization at the 6-position with a methylaminomethyl group.

Construction of the Imidazo[1,2-a]pyridine Core

Several established methods are available for synthesizing the imidazo[1,2-a]pyridine nucleus:

  • Condensation Reactions : Typically, 2-aminopyridine reacts with α-haloketones or α-haloaldehydes to form the fused bicyclic system. This method is widely used due to its simplicity and high efficiency.
  • Multicomponent Reactions : These involve 2-aminopyridine, aldehydes, and isocyanides, enabling rapid assembly of the core with diverse substitution patterns.
  • Tandem and Cascade Reactions : Michael addition followed by intramolecular cyclization, often catalyzed by Lewis acids such as FeCl₃, provides access to various imidazo[1,2-a]pyridine derivatives with good yields and selectivity.
Table 1. Common Methods for Imidazo[1,2-a]pyridine Core Synthesis
Method Key Reactants Catalyst/Conditions Typical Yield Reference
Condensation 2-aminopyridine, α-haloketone Base (e.g., K₂CO₃) 60–90%
Multicomponent 2-aminopyridine, aldehyde, isocyanide Ammonium chloride, toluene 49–66%
Tandem/Cascade 2-aminopyridine, nitroalkene FeCl₃, MeOH 60–85%

Functionalization at the 6-Position

To obtain this compound, the imidazo[1,2-a]pyridine core must be functionalized at the 6-position with a methylaminomethyl group. The following approaches are most relevant:

  • Direct Alkylation : The 6-methyl group (introduced during core synthesis) can be brominated (e.g., using NBS), followed by nucleophilic substitution with N-methylamine to yield the target amine.
  • Reductive Amination : A 6-formyl-imidazo[1,2-a]pyridine intermediate can be condensed with N-methylamine, followed by reduction (e.g., NaBH₃CN) to introduce the methylaminomethyl group.
Table 2. Functionalization Strategies
Step Reactant/Intermediate Reagent/Condition Yield Reference
Bromination 6-methyl-imidazo[1,2-a]pyridine NBS, CCl₄ 70–80%
Nucleophilic Subst. 6-bromomethyl-imidazo[1,2-a]pyridine N-methylamine, solvent 60–75%
Reductive Amination 6-formyl-imidazo[1,2-a]pyridine N-methylamine, NaBH₃CN 65–85%

Detailed Example: Stepwise Synthesis

Step 1: Synthesis of 6-methyl-imidazo[1,2-a]pyridine

  • React 2-aminopyridine with 1,3-dichloroacetone in ethanol under reflux to yield 6-methyl-imidazo[1,2-a]pyridine.

Step 2: Bromination of the 6-methyl Group

  • Treat the product with N-bromosuccinimide (NBS) in carbon tetrachloride to obtain 6-bromomethyl-imidazo[1,2-a]pyridine.

Step 3: Nucleophilic Substitution

  • React the brominated intermediate with N-methylamine (in ethanol or DMF) at room temperature to yield this compound.

Step 4: Purification

  • Purify the product by column chromatography or recrystallization from ethanol.
Table 3. Typical Reaction Conditions and Yields
Step Solvent Temperature Time Yield (%)
Core Synthesis Ethanol Reflux 6–8 h 80–90
Bromination CCl₄ RT 2 h 75–80
Substitution Ethanol/DMF RT–50°C 4–8 h 60–75

Research Findings and Optimization

  • Catalyst Screening : FeCl₃ is superior for tandem reactions, offering high yields and broad substrate scope.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
  • Reaction Monitoring : TLC and HPLC are commonly used to monitor reaction progress and purity.

“The synthesis of imidazo[1,2-a]pyridine derivatives has evolved rapidly, with condensation and tandem reactions offering efficient access to structurally diverse compounds.”

Chemical Reactions Analysis

Electrophilic Substitution at the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold undergoes electrophilic substitution preferentially at the C3 position due to its electron-rich nature.

Aza-Friedel–Crafts Alkylation

In the presence of Y(OTf)₃ as a Lewis acid catalyst, the compound participates in three-component reactions with aldehydes and amines to form C3-alkylated derivatives (Table 1). This method tolerates diverse functional groups and operates under ambient conditions .

Reagents Conditions Products Yield
Aldehyde, cyclic amineY(OTf)₃ (10 mol%), rt, 12 hC3-alkylated imidazo[1,2-a]pyridines60–85%

Oxidative Coupling

Copper-catalyzed oxidative coupling with ketones or terminal alkynes generates multisubstituted imidazo[1,2-a]pyridines. For example, aerobic dehydrogenative cyclization with acetophenones yields alkenyl-substituted derivatives .

Functionalization of the Methylamine Group

The secondary amine group exhibits nucleophilic reactivity, enabling:

Acylation

Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., Et₃N) produces amide derivatives. For example:

  • Reaction : RCOCl → RCON(CH₃)(CH₂-imidazo[1,2-a]pyridin-6-yl)

  • Conditions : Dichloromethane, 0°C to rt, 2–4 h .

Alkylation

Quaternary ammonium salts form via alkylation with alkyl halides (e.g., CH₃I):

  • Reaction : CH₃I → [N(CH₃)₂(CH₂-imidazo[1,2-a]pyridin-6-yl)]⁺I⁻

  • Conditions : K₂CO₃, DMF, 60°C, 6 h .

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the imidazo ring to a tetrahydroimidazopyridine derivative, though this is less common due to the compound’s stability .

Metal Complexation

The nitrogen atoms in the imidazo ring and methylamine group act as ligands for transition metals (e.g., Cu, Pd). Such complexes are explored in catalysis and materials science .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral to weakly basic conditions but degrades under strong acids (e.g., HCl > 2 M) .

  • Thermal Stability : Decomposes above 200°C without melting .

Key Mechanistic Insights

  • Electrophilic Aromatic Substitution : Directed by the imidazo[1,2-a]pyridine’s π-electron density, with C3 as the most reactive site .

  • Nucleophilic Amination : The methylamine group’s lone pair facilitates bond formation with electrophiles (e.g., acyl groups) .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cancer Therapy

The imidazo[1,2-a]pyridine scaffold has been extensively studied for its potential as a phosphatidylinositol 3-kinase (PI3K) inhibitor. A recent study synthesized a series of derivatives based on this scaffold, demonstrating that compounds like 6b effectively inhibit PI3Kα, a target associated with tumorigenesis and cancer progression. The introduction of the imidazo[1,2-a]pyridine moiety was critical for enhancing the anticancer activity of these derivatives, making them promising candidates for further development in oncology .

1.2 Antiviral Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives possess antiviral properties. For instance, a study on novel imidazo[1,2-a]pyrimidine Schiff base derivatives showed promising results against SARS-CoV-2 by demonstrating strong binding affinities to the virus's spike protein and ACE2 receptor. This suggests that similar derivatives could be effective in preventing viral entry into human cells .

1.3 Neurological Disorders

Imidazo[1,2-a]pyridine compounds have also been explored for their neuropharmacological effects. They have been implicated in the modulation of GABAA receptors, which are crucial for sleep regulation and anxiety management. Compounds derived from this structure have shown potential as hypnotic agents with fewer side effects compared to traditional medications used for insomnia and anxiety disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo ring can significantly influence the compound's efficacy against different biological targets.

CompoundTargetActivityReference
6bPI3KαInhibitor
Schiff Base DerivativeSARS-CoV-2Entrance Inhibitor
GABAA ModulatorSleep DisordersHypnotic Agent

Mechanism of Action

The mechanism of action of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a crucial role in cell growth, proliferation, and survival . By inhibiting PI3K, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

The imidazo[1,2-a]pyridine scaffold is widely explored in drug discovery due to its pharmacological versatility. Below is a comparative analysis of N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine with structurally related derivatives:

Structural and Physicochemical Properties
Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (Predicted) Solubility (Predicted)
This compound (864068-82-6) C₉H₁₁N₃ 161.21 Methylamine at C6 Moderate Moderate (polar amine)
6-Chloroimidazo[1,2-a]pyridine (6188-25-6) C₇H₅ClN₂ 152.58 Chloro at C6 High Low
SCH 28080 (76081-98-6) C₁₇H₁₅N₃O 277.33 Aromatic substituents (benzene, ether) High Low
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (106961-33-5) C₁₆H₁₈N₃ 252.33 Dimethylamine, p-tolyl at C2, methyl at C6 Very High Very Low
Quinazoline derivative 7n () Not specified 342.1 [M+H]+ Quinazoline core, tolyl substituent High Low

Key Observations :

  • Bulkier groups (e.g., p-tolyl in CAS 106961-33-5) increase lipophilicity, which may improve membrane permeability but reduce solubility .

Biological Activity

N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by recent research findings and case studies.

  • Molecular Formula : C₉H₁₁N₃
  • Molecular Weight : 161.21 g/mol
  • CAS Number : 864068-82-6
  • IUPAC Name : 1-imidazo[1,2-a]pyridin-6-yl-N-methylmethanamine

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Research indicates that imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial properties. For instance, compounds derived from this scaffold demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antituberculosis Activity :
    • A study evaluated the efficacy of several imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) of 0.2 μM against susceptible strains, indicating potent antituberculosis activity .
  • Anticancer Properties :
    • The compound has been investigated for its potential as an anticancer agent. In vitro studies showed that it could inhibit the growth of cancer cell lines effectively, with some derivatives achieving GI50 values comparable to established chemotherapeutics .
  • CYP Enzyme Inhibition :
    • The compound's interaction with cytochrome P450 enzymes was assessed, revealing varying degrees of inhibition across different CYP isoforms. Notably, CYP2C19 showed 45.2% inhibition at 10 μM concentration .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications in the imidazo[1,2-a]pyridine ring significantly affect its pharmacological properties:

  • Substituent Variations :
    • Replacing the methyl group in the imidazo ring with larger groups often leads to a decrease in activity against M. tuberculosis, suggesting that smaller substituents are favorable for maintaining bioactivity .
  • Positioning of Functional Groups :
    • The position of functional groups on the imidazo ring plays a critical role in determining the compound's binding affinity and efficacy against target enzymes and receptors .

Case Study 1: Antituberculosis Efficacy

In a recent study focusing on novel imidazo[1,2-a]pyridine derivatives, this compound was identified as one of the most potent compounds against multidrug-resistant strains of M. tuberculosis, outperforming traditional treatments such as isoniazid .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of this compound in various human cancer cell lines. Results indicated that it inhibited cell proliferation effectively with an IC50 value lower than many existing chemotherapeutics .

Q & A

Q. What are the standard synthetic routes for N-(imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine, and how are intermediates characterized?

The compound is typically synthesized via reductive amination of Schiff base intermediates. For example, sodium borohydride reduction of (17E)-N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methylene)-4-methylbenzenamine yields the target amine . Key intermediates are characterized using IR, ¹H/¹³C NMR, and mass spectrometry, with purity confirmed via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural validation relies on:

  • IR spectroscopy : To identify functional groups (e.g., N-H stretches at ~2944 cm⁻¹, aromatic C=C at ~1502 cm⁻¹) .
  • NMR : ¹H NMR reveals methyl groups (δ 2.25–2.40 ppm) and aromatic protons (δ 7.04–8.10 ppm), while ¹³C NMR confirms imidazo[1,2-a]pyridine backbone carbons .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 280.4 [M+H]⁺) validate molecular weight .

Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?

Antimicrobial assays involve testing against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans) using agar diffusion or microdilution methods. Activity is compared to standard drugs like ciprofloxacin, with MIC (minimum inhibitory concentration) values reported .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Optimization strategies include:

  • Temperature control : Maintaining 50–55°C during reductive amination maximizes yield (e.g., 91.6% at 55°C) .
  • Catalyst selection : Using glacial acetic acid as a catalyst in Schiff base formation enhances reaction efficiency .
  • Purification : Silica gel chromatography or recrystallization from methanol improves purity (>93%) .

Q. What discrepancies might arise in spectral data interpretation, and how are they resolved?

Conflicting NMR signals (e.g., overlapping aromatic protons) are resolved via:

  • Deuterated solvents : CDCl₃ or DMSO-d₆ reduces solvent interference .
  • 2D NMR techniques : COSY and HSQC clarify coupling patterns and carbon-proton correlations .
  • Computational validation : DFT calculations predict chemical shifts to cross-verify experimental data .

Q. What role does the imidazo[1,2-a]pyridine scaffold play in biological activity, and how does substitution impact efficacy?

The scaffold’s planar structure facilitates intercalation with microbial DNA or enzyme active sites. Substitutions at the 6-methyl and N-methyl positions enhance lipophilicity, improving membrane permeability. For instance, 4-fluorophenyl groups increase antibacterial potency by 30% compared to unsubstituted analogs .

Q. How can computational methods like DFT or molecular docking guide the design of derivatives?

  • DFT studies : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Docking simulations : Identify binding poses with targets like DNA gyrase or fungal CYP51, enabling rational modifications (e.g., adding electron-withdrawing groups to boost affinity) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in antimicrobial activity data across studies?

  • Standardize protocols : Use CLSI guidelines for MIC determination to minimize variability .
  • Control strains : Include reference strains (e.g., ATCC 25923 for S. aureus) for cross-study comparability .
  • Statistical analysis : Apply ANOVA or nonparametric tests to assess significance of activity differences .

Q. What synthetic challenges arise in scaling up production, and how are they mitigated?

Challenges include byproduct formation during cyclization and low yields in multi-step reactions. Solutions involve:

  • Flow chemistry : Continuous reactors enhance mixing and heat transfer, reducing side reactions .
  • Automated monitoring : In-line FTIR or HPLC tracks reaction progress in real time .

Structure-Activity Relationship (SAR) Studies

Q. Which structural modifications enhance the compound’s pharmacokinetic properties?

  • N-Methylation : Reduces metabolic degradation by cytochrome P450 enzymes .
  • Halogenation : Fluorine at the 2-position improves bioavailability (Abbott Score: 0.55) and blood-brain barrier penetration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine

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